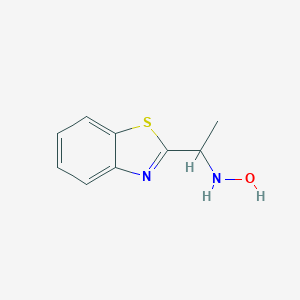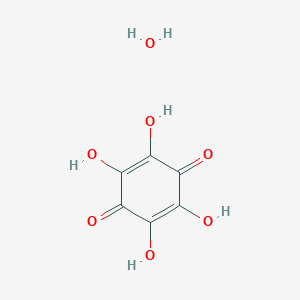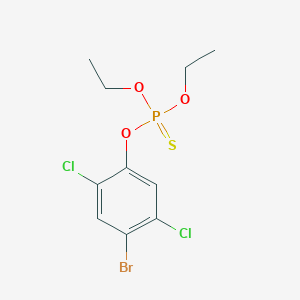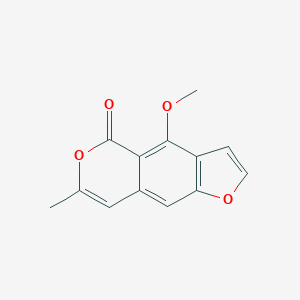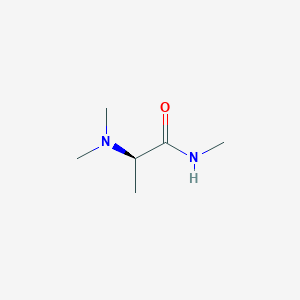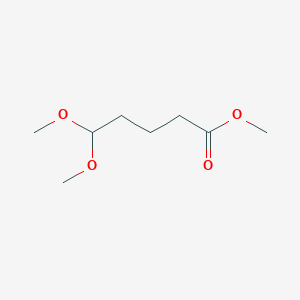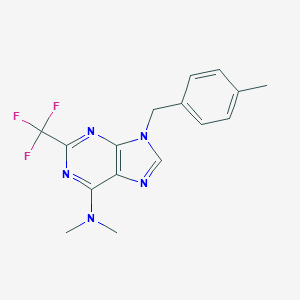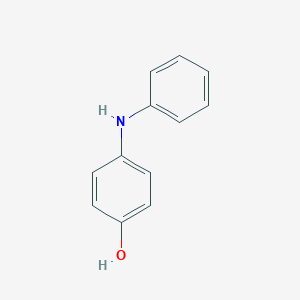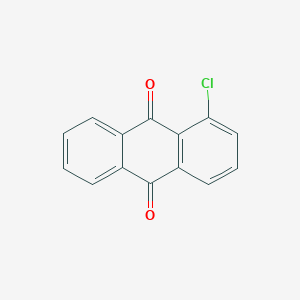
5-(甲氧基甲基)吡啶-2,3-二甲酸
概述
描述
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 143382-03-0 . It has a molecular weight of 211.17 . This compound is the main intermediate of Imazamox, an imidazolinone-based acetolactate synthase inhibitor that is utilized as a herbicide for weed control .
Synthesis Analysis
The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid involves several steps. The process starts with anhydrous ethanol, 2-methoxymethyl acrolein, 3-chloro-2-oxobutyric acid dimethyl ester, and sulfonamide in a three-necked flask. The mixture is heated and stirred for 15 hours, then cooled to room temperature. The solvent is removed under reduced pressure and the residue is extracted with ethyl acetate. The product is then separated by column chromatography .Molecular Structure Analysis
The IUPAC name for this compound is 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid . The InChI code is 1S/C9H9NO5/c1-15-4-5-2-6 (8 (11)12)7 (9 (13)14)10-3-5/h2-3H,4H2,1H3, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
This compound has a melting point of 148-150°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 428.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .科学研究应用
Bromination Reaction Study
The compound has been used in the study of bromination reactions. Specifically, it was used as a raw material in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . This study helped to understand the reaction mechanism of the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), which is a key step in the synthesis of imidazolinones .
Synthesis of Imidazolinones
5-(Methoxymethyl)-2,3-pyridinedicarboxylic Acid is the main intermediate of Imazamox , an imidazolinone-based acetolactate synthase inhibitor that is utilized as a herbicide for weed control . The bromination of the methyl group on the pyridine ring is a key step in the synthesis of imidazolinones .
Chemical Kinetics and Catalysis
The compound has been used in the study of chemical kinetics and catalysis. The apparent thermodynamics and the reaction kinetics of the bromination reaction of MPE were explored, and a reaction kinetics model was established .
Organic Synthesis Reaction
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is an important organic synthesis reaction . The bromination increases the polarity of the molecule by introducing bromine into the molecule and then activates the C–H bond of the alkane to obtain the bromine-substituted target product .
Synthesis of New Metal-Organic Frameworks (MOFs)
Although not directly mentioned in the search results, pyridine-based compounds, including 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid, could potentially be used in the synthesis of new MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Pharmaceutical Industry
The compound, due to its bromination reaction, has potential applications in the pharmaceutical industry . The bromination has better selectivity and higher product activity , and has been widely used in the field of chemical synthesis .
安全和危害
作用机制
Target of Action
The primary target of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .
Mode of Action
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid acts as an inhibitor of the enzyme acetolactate synthase . By binding to the active site of the enzyme, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of acetolactate synthase disrupts the synthesis of branched-chain amino acids. This leads to a deficiency of these essential amino acids, which are crucial for protein synthesis and plant growth . The downstream effect is the inhibition of plant growth, making this compound effective as a herbicide .
Result of Action
The result of the action of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is the inhibition of plant growth due to the disruption of branched-chain amino acid synthesis . This makes it effective as a herbicide, particularly for weed control .
属性
IUPAC Name |
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-4-5-2-6(8(11)12)7(9(13)14)10-3-5/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSGMWRJOBFTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451293 | |
| Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid | |
CAS RN |
143382-03-0 | |
| Record name | 5-(Methoxymethyl)-2,3-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143382-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143382030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in agricultural chemistry?
A1: This compound serves as a key intermediate in the production of imazamox [, ]. Imazamox is a widely used herbicide belonging to the imidazolinone class, known for its effectiveness against a broad spectrum of weeds. Therefore, the efficient synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is crucial for the cost-effective production of this important herbicide.
Q2: Could you describe the synthesis route for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid outlined in the research?
A2: While the abstract from [] doesn't detail the specific steps, it mentions that the synthesis starts with diethyl maleate and proceeds through substitution, dehydration, condensation, and hydrolysis reactions. This suggests a multi-step process to achieve the final product. The research highlights achieving a 42.4% overall yield with a purity of 95.6%, indicating the viability of this synthetic route for potential industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


